molecular formula C14H19ClN2O B3234412 N-(1-benzylpiperidin-3-yl)-2-chloroacetamide CAS No. 1353974-27-2

N-(1-benzylpiperidin-3-yl)-2-chloroacetamide

Cat. No. B3234412
CAS RN: 1353974-27-2
M. Wt: 266.76
InChI Key: JBBCJUQSPWNPKL-UHFFFAOYSA-N
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Description

Benzylpiperidines are a class of organic compounds containing a piperidine ring substituted with a benzyl group . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

The synthesis of benzylpiperidines and their derivatives has been a subject of interest in organic chemistry . Various intra- and intermolecular reactions have been used to form different piperidine derivatives .


Molecular Structure Analysis

The molecular structure of benzylpiperidines can be analyzed using techniques like X-ray diffraction . For example, the crystal structure of human butyrylcholinesterase in complex with a benzylpiperidine derivative has been solved .


Chemical Reactions Analysis

Benzylpiperidines can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .

Mechanism of Action

While the mechanism of action of “N-(1-benzylpiperidin-3-yl)-2-chloroacetamide” is not known, benzylpiperidines and their derivatives are often used in the development of drugs due to their ability to interact with various biological targets .

Safety and Hazards

The safety and hazards associated with benzylpiperidines can also vary depending on the specific compound. It’s important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for information on handling, storage, and disposal .

Future Directions

The development of new synthetic methods and the discovery of new biological activities continue to drive research on benzylpiperidines and their derivatives . They remain an important class of compounds in medicinal chemistry.

properties

IUPAC Name

N-(1-benzylpiperidin-3-yl)-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O/c15-9-14(18)16-13-7-4-8-17(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBCJUQSPWNPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzylpiperidin-3-yl)-2-chloroacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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